molecular formula C24H31N3O3S B2428915 ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923164-82-3

ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2428915
CAS No.: 923164-82-3
M. Wt: 441.59
InChI Key: YBTNUJJHEYPTPH-UHFFFAOYSA-N
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Description

ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

ethyl 2-butylsulfanyl-7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-6-8-13-31-24-26-21-20(22(28)27-24)19(17-11-9-16(10-12-17)14(3)4)18(15(5)25-21)23(29)30-7-2/h9-12,14,19H,6-8,13H2,1-5H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTNUJJHEYPTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the butylthio, isopropylphenyl, and ethyl ester groups. Common reagents used in these reactions include various alkyl halides, thiols, and esters, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
  • Ethyl 2-(butylthio)-5-(4-methylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 923195-38-4) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C23H29N3O3S
  • Molecular Weight : 427.56 g/mol
  • SMILES Notation : CCCCSc1nc2NC(=C(C(c2c(=O)[nH]1)c1ccc(cc1)C(C)C)C(=O)OC)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Antioxidant Activity : The presence of the pyrimidine ring and butylsulfanyl group contributes to its ability to scavenge free radicals. Research indicates that similar compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells .
  • Antimicrobial Properties : Compounds with similar structures have shown promising antibacterial and antifungal activities. The sulfanyl group may enhance membrane permeability, allowing for better interaction with microbial cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, certain pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

Case Studies and Experimental Data

  • Study on Antioxidant Properties :
    • A study assessed the antioxidant activity of various pyrimidine derivatives, including those with butylsulfanyl modifications. Results indicated a significant reduction in lipid peroxidation levels when tested against standard oxidants .
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that the compound exhibited inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to that of established antibiotics .
  • Enzyme Inhibition Studies :
    • Research highlighted the compound's potential as a DHFR inhibitor. Kinetic studies revealed a competitive inhibition pattern with a Ki value indicating strong binding affinity to the enzyme .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntioxidantPyrimidine DerivativesSignificant free radical scavenging
AntimicrobialSulfanyl CompoundsInhibition of bacterial growth
Enzyme InhibitionPyrimidine-based InhibitorsCompetitive inhibition of DHFR

Q & A

Q. What are the common synthetic routes for ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]pyrido[2,3-d]pyrimidine-6-carboxylate?

The compound is typically synthesized via multi-component reactions (MCRs), which are favored for their efficiency and reduced waste generation. These reactions often involve condensation of precursors like amines, aldehydes, and active methylene compounds under mild conditions . For more complex derivatives, multi-step syntheses are employed, requiring catalysts such as palladium or copper in solvents like dimethylformamide (DMF) or toluene to achieve optimal yields . Purification steps may involve column chromatography or recrystallization, with reaction progress monitored via TLC.

Q. How is the structural integrity of the compound confirmed after synthesis?

Structural characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify atomic connectivity and stereochemistry. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by quantifying impurities. X-ray crystallography may be used if single crystals are obtained, as demonstrated in related pyrido[2,3-d]pyrimidine derivatives .

Q. What preliminary biological activities are associated with this compound?

Initial screenings focus on enzyme inhibition assays (e.g., kinases, cyclooxygenases) and receptor-binding studies due to the compound’s structural similarity to bioactive pyrido[2,3-d]pyrimidines. For example, substituents like the butylsulfanyl group may enhance selectivity for hydrophobic binding pockets, while the 4-(propan-2-yl)phenyl moiety could influence steric interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization involves Design of Experiments (DoE) methodologies to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, highlights the use of statistical modeling to identify optimal conditions for similar heterocycles. Reaction monitoring via real-time HPLC ensures intermediates are minimized, and side reactions (e.g., oxidation of thioethers) are controlled . Catalytic systems (e.g., Pd/Cu) may require inert atmospheres to prevent deactivation .

Q. How can researchers resolve contradictions in reported synthetic methods for analogous compounds?

Discrepancies in literature methods (e.g., conflicting catalyst recommendations) are addressed through comparative kinetic studies . For example, copper catalysts may favor C–S bond formation, while palladium systems improve aryl coupling efficiency. Solvent effects (e.g., DMF vs. acetonitrile) should be evaluated for their impact on reaction rates and byproduct formation . Replicating published protocols with rigorous analytical validation (NMR, MS) is critical to identify procedural nuances.

Q. What structural modifications enhance the compound’s bioactivity or physicochemical properties?

Substituent effects are systematically studied via structure-activity relationship (SAR) analyses. Comparative data show:

  • Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility and bioavailability by increasing polarity .
  • Halogenated aryl groups (e.g., 4-chlorophenyl) enhance target affinity, as seen in COX-2 inhibition studies .
  • Thioether linkages (e.g., butylsulfanyl) may reduce metabolic degradation compared to oxygen analogs .

Q. How can computational modeling guide the design of derivatives with tailored properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking simulates binding interactions with biological targets (e.g., enzymes, receptors). demonstrates the integration of computational insights with experimental synthesis to design fluorescent derivatives, a approach applicable to optimizing photophysical or pharmacological traits .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting solubility or stability data require accelerated degradation studies (e.g., pH, thermal stress) paired with HPLC-MS to identify degradation pathways.
  • Multi-disciplinary Integration : Combining synthetic chemistry with computational tools (e.g., cheminformatics) accelerates lead optimization, reducing reliance on trial-and-error approaches .

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